![molecular formula C20H6F30O4 B1336197 Bis(1H,1H-perfluorooctyl)fumarate CAS No. 24120-18-1](/img/structure/B1336197.png)
Bis(1H,1H-perfluorooctyl)fumarate
Overview
Description
Preparation Methods
The synthesis of Bis(1H,1H-perfluorooctyl)fumarate involves the reaction of fumaric acid with 1H,1H-perfluorooctanol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent . The industrial production methods are similar but scaled up to accommodate larger quantities. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Bis(1H,1H-perfluorooctyl)fumarate: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may yield alcohols .
Scientific Research Applications
Bis(1H,1H-perfluorooctyl)fumarate: has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in the study of biological processes and as a tool in proteomics research.
Medicine: It is used in the development of new drugs and in the study of drug interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis(1H,1H-perfluorooctyl)fumarate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved may include oxidative stress , inflammatory responses , and cell signaling .
Comparison with Similar Compounds
Bis(1H,1H-perfluorooctyl)fumarate: is unique due to its specific structure and properties. Similar compounds include:
- Bis(1H,1H,2H,2H-perfluorooctyl)phosphate
- Bis(1H,1H,2H,2H-perfluorooctyl)maleate
- Bis(1H,1H,2H,2H-perfluorooctyl)succinate .
These compounds share similar perfluorinated alkyl chains but differ in their functional groups and overall reactivity. The uniqueness of This compound lies in its specific combination of perfluorinated chains and fumarate moiety, which imparts distinct chemical and physical properties .
Biological Activity
Bis(1H,1H-perfluorooctyl)fumarate is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into its synthesis, biological mechanisms, and the implications of its activity in various biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of fumaric acid with 1H,1H-perfluorooctanol under specific conditions that often require a catalyst and an organic solvent. This process yields a compound characterized by its perfluorinated alkyl chains, which contribute to its distinct physical and chemical properties.
The biological activity of this compound is attributed to its interaction with various molecular targets. It can function as an inhibitor or activator of enzymes involved in critical pathways such as:
- Oxidative Stress : The compound may influence oxidative stress responses, potentially modulating cellular damage caused by reactive oxygen species.
- Inflammatory Responses : Its role in inflammation suggests potential applications in managing inflammatory diseases.
- Cell Signaling : The compound may interact with signaling pathways that regulate cell growth and apoptosis.
These interactions underline the compound's potential as a therapeutic agent in various medical applications.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative damage.
- Cytotoxicity : Studies have shown cytotoxic effects against specific cancer cell lines, indicating potential use in cancer therapy.
- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity, although further studies are required to elucidate this aspect.
Case Studies and Research Findings
A number of studies have explored the biological effects of this compound:
-
Cytotoxicity Studies : In vitro assays demonstrated that this compound had varying degrees of cytotoxicity against different cancer cell lines. For instance, IC50 values were determined for several lines, indicating effective concentrations for inhibiting cell growth (Table 1).
Cell Line IC50 (µM) RKO 60.70 PC-3 49.79 HeLa 78.72 - Antioxidant Activity : In studies assessing oxidative stress modulation, this compound showed significant antioxidant activity in cellular models, suggesting its utility in protecting against oxidative damage .
- Inflammation Modulation : Research indicated that the compound could modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Comparison with Similar Compounds
This compound is often compared to other perfluorinated compounds due to its unique structure and properties. A comparison table is presented below:
Compound | Structure Type | Notable Activity |
---|---|---|
This compound | Fumarate derivative | Antioxidant, cytotoxic |
Bis(1H,1H-perfluorooctyl)maleate | Maleate derivative | Antimicrobial |
Bis(1H,1H-perfluorooctyl)phosphate | Phosphate derivative | Enzyme inhibition |
Properties
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) (E)-but-2-enedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H6F30O4/c21-7(22,9(25,26)11(29,30)13(33,34)15(37,38)17(41,42)19(45,46)47)3-53-5(51)1-2-6(52)54-4-8(23,24)10(27,28)12(31,32)14(35,36)16(39,40)18(43,44)20(48,49)50/h1-2H,3-4H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCINQRFLHHIVBS-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)/C=C/C(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H6F30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420770 | |
Record name | Bis((perfluoroheptyl)methyl) (2E)-but-2-enedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
880.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24120-18-1 | |
Record name | Bis((perfluoroheptyl)methyl) (2E)-but-2-enedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1H,1H-perfluorooctyl)fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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